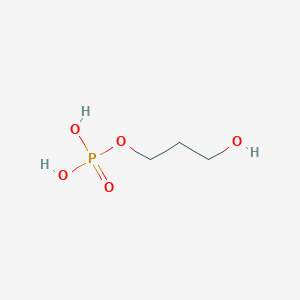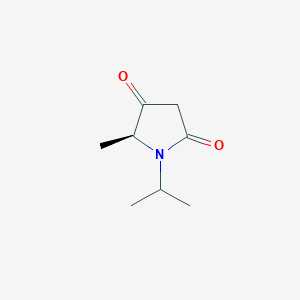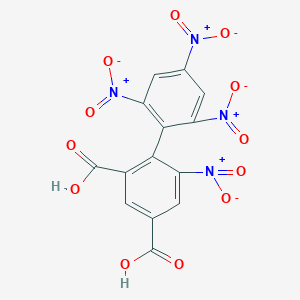
2,5-Dichloro-3,4-dihydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-3,4-dihydroxybenzaldehyde is a chemical compound that belongs to the family of benzaldehydes. It is commonly used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-3,4-dihydroxybenzaldehyde is not fully understood. However, it is believed to act as a reactive oxygen species scavenger. It can also inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase.
Biochemische Und Physiologische Effekte
2,5-Dichloro-3,4-dihydroxybenzaldehyde has various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It can also inhibit the growth of various microorganisms such as bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-Dichloro-3,4-dihydroxybenzaldehyde in lab experiments is its low toxicity. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited solubility in water, which can affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are various future directions for the use of 2,5-Dichloro-3,4-dihydroxybenzaldehyde in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, further research can be conducted to better understand its mechanism of action and to develop more effective synthesis methods. Finally, its potential use as a fluorescent probe for the detection of other reactive species can also be explored.
Conclusion:
In conclusion, 2,5-Dichloro-3,4-dihydroxybenzaldehyde is a versatile compound with various applications in scientific research. Its unique properties make it an attractive choice for the synthesis of other compounds and for the detection of reactive species. Further research can be conducted to better understand its mechanism of action and to explore its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of 2,5-Dichloro-3,4-dihydroxybenzaldehyde involves the reaction of 2,5-dichloro-3,4-dihydroxybenzene with chloroacetaldehyde. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-3,4-dihydroxybenzaldehyde has various applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds such as flavonoids and stilbenes. It is also used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is used as a fluorescent probe for the detection of reactive oxygen species in biological systems.
Eigenschaften
CAS-Nummer |
152354-09-1 |
|---|---|
Produktname |
2,5-Dichloro-3,4-dihydroxybenzaldehyde |
Molekularformel |
C7H4Cl2O3 |
Molekulargewicht |
207.01 g/mol |
IUPAC-Name |
2,5-dichloro-3,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-1-3(2-10)5(9)7(12)6(4)11/h1-2,11-12H |
InChI-Schlüssel |
YTNXVKMEXGPGRO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)O)O)Cl)C=O |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)O)O)Cl)C=O |
Synonyme |
Benzaldehyde, 2,5-dichloro-3,4-dihydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



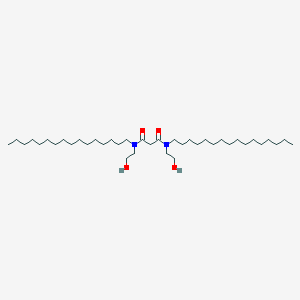

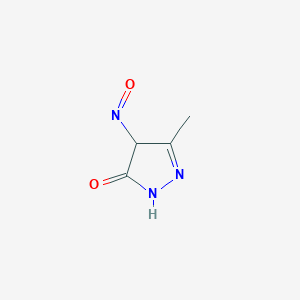
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B114310.png)

